molecular formula C22H21ClN4OS B2626934 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide CAS No. 894026-99-4

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide

Cat. No. B2626934
M. Wt: 424.95
InChI Key: PQYGUBZCOWIIAA-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide” is a compound that falls under the category of thiazolo[3,2-b][1,2,4]triazoles . Thiazolo[3,2-b][1,2,4]triazoles are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves the reaction of 2-mercaptobenzimidazoles with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These sulphides are then cyclized to give the corresponding thiazolo[3,2-b][1,2,4]triazoles .


Molecular Structure Analysis

The molecular structure of the compound was determined by (1)H NMR, (13)C NMR, and X-ray analysis . The molecular weight of the compound is 432.9g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazoles include the reaction of 2-mercaptobenzimidazoles with ketones to form 2-benzimidazolylthioacetophenone derivatives, which are then cyclized to form thiazolo[3,2-b][1,2,4]triazoles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 432.9g/mol . Its exact mass is 432.0811600 and its monoisotopic mass is also 432.0811600 . The compound is canonicalized .

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds structurally related to "N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide" includes the synthesis and structural determination through techniques like single crystal diffraction and synchrotron X-ray powder diffraction. These studies provide insights into the molecular conformations and crystalline structures of these compounds, which are essential for understanding their chemical behavior and potential interactions in biological systems (Kariuki, Abdel-Wahab, & El‐Hiti, 2021); (Gündoğdu et al., 2017).

Biological Activities

Various analogs within this chemical family have been synthesized and evaluated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are explored through the design and synthesis of novel compounds, followed by in vitro and in vivo testing against different bacterial, fungal, and cancer cell lines. The potential therapeutic applications of these compounds are highlighted by their selective activity profiles, which could lead to the development of new treatments for various diseases (Lesyk et al., 2007); (Tozkoparan et al., 1999).

Antimicrobial Evaluation

Specific studies focus on the synthesis of new hybrid molecules containing various azole moieties, with an emphasis on evaluating their antimicrobial activities. These compounds have been tested against a range of bacterial and fungal species, demonstrating the potential for developing new antimicrobial agents based on the core chemical structure of "N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide" and its analogs (Ceylan et al., 2014).

Future Directions

The compound and its derivatives could be explored further for their potential biological activities. Given their wide range of biological activities, they could be used in the development of new therapeutic agents .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4OS/c23-18-11-9-17(10-12-18)21-25-22-27(26-21)19(15-29-22)13-14-24-20(28)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYGUBZCOWIIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide

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